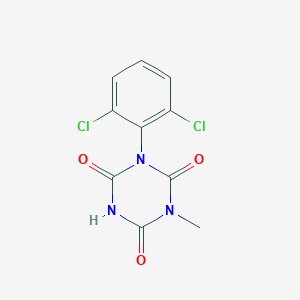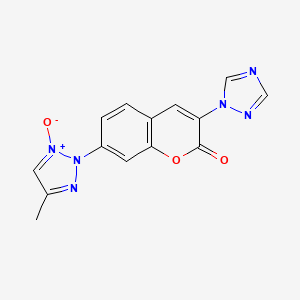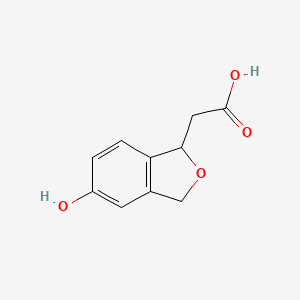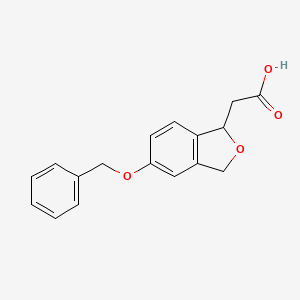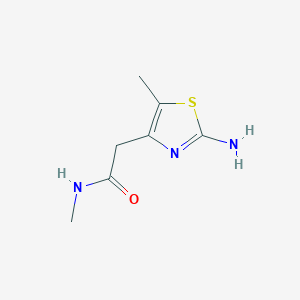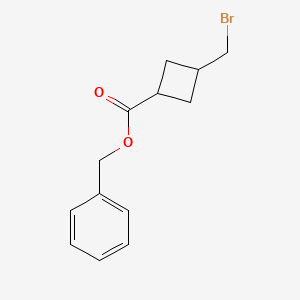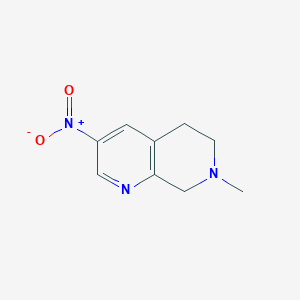
7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine
Overview
Description
7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl group at the 7th position and a nitro group at the 3rd position. The tetrahydro nature of the compound indicates that it contains partially saturated rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable nitro-substituted precursor, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-Methyl-3-amino-5,6,7,8-tetrahydro-1,7-naphthyridine, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 5,6,7,8-Tetrahydro-2-naphthylamine
- Methyl 5-methyl-3’-nitro-3-oxo-1,2,3,6-tetrahydro- [1,1’-biphenyl]-2
Uniqueness
Compared to similar compounds, 7-Methyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine stands out due to its specific substitution pattern and the presence of both a nitro and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-methyl-3-nitro-6,8-dihydro-5H-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-11-3-2-7-4-8(12(13)14)5-10-9(7)6-11/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHNYSPPMXLRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,7R,8R,9R)-5,5-dimethyl-8-phenylmethoxy-4,6,11-trioxa-1-azatricyclo[7.3.0.03,7]dodecan-12-one](/img/structure/B8044967.png)
![2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid](/img/structure/B8044974.png)
![ethyl 6-amino-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8044982.png)
![2-[2-(furan-2-yl)propan-2-yl]-5-[(3Z)-3-methoxy-2-methylhexa-3,5-dien-2-yl]furan](/img/structure/B8044989.png)
![[(E)-[1-amino-2-(2,4-dichlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate](/img/structure/B8044992.png)
![[4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide](/img/structure/B8044995.png)

![2-[(3,4-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B8045000.png)
